molecular formula C10H15N3O B13302839 N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide

Cat. No.: B13302839
M. Wt: 193.25 g/mol
InChI Key: DWAGGNYXAKZHRD-UHFFFAOYSA-N
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Description

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide is a compound that features a piperidine ring attached to a pyrrole ring via a carboxamide linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide typically involves the reaction of a piperidine derivative with a pyrrole-2-carboxylic acid derivative. One common method includes the condensation of piperidine with pyrrole-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid, while reduction may produce this compound derivatives with reduced functional groups .

Scientific Research Applications

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may exhibit different biological activities and properties, highlighting the uniqueness of this compound .

Biological Activity

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring and a pyrrole ring, which contribute to its unique reactivity and biological interactions. The presence of nitrogen atoms in both rings enhances its ability to participate in various biochemical reactions.

Compound Name Structure Features Unique Properties
This compoundPiperidine and pyrrole ringsPotential enzyme inhibitor
1-Methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamideSimilar structure with methyl substitutionEnhanced interaction with biological targets

Target Pathways

This compound has been shown to interact with several key biological pathways:

  • Hypoxia-Inducible Factor 1 (HIF-1) Pathway : This compound activates HIF-1 pathways, promoting the expression of HIF-1α and downstream target genes like p21, which are crucial for cell cycle regulation and apoptosis in tumor cells .
  • Adenylyl Cyclase Inhibition : A derivative of this compound has been identified as a potent inhibitor of adenylyl cyclase in Giardia lamblia, demonstrating a competitive mechanism of action that could lead to novel treatments for parasitic infections .
  • Protein Kinase Modulation : The compound inhibits certain protein kinases, influencing pathways such as the p53–p21 signaling pathway, which is vital for inducing cell cycle arrest and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HepG2 liver cancer cells, by upregulating cleaved caspase-3 levels .

Case Study : A study demonstrated that compounds derived from this structure exhibited better cytotoxicity than traditional chemotherapy agents like bleomycin in hypopharyngeal tumor models .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes, which is critical for drug development:

  • Adenylyl Cyclase : The derivative AMJ-147 was identified as a new inhibitor with an IC50 value of 10.1 ± 1.3 µM against Giardia lamblia adenylyl cyclase, showcasing its potential in treating parasitic infections .

Scientific Research Applications

This compound has several applications across various fields:

  • Medicinal Chemistry : Investigated for potential therapeutic uses against cancer and infectious diseases.
  • Biochemical Research : Used as a tool compound to study enzyme interactions and cellular signaling pathways.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N-piperidin-4-yl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C10H15N3O/c14-10(9-2-1-5-12-9)13-8-3-6-11-7-4-8/h1-2,5,8,11-12H,3-4,6-7H2,(H,13,14)

InChI Key

DWAGGNYXAKZHRD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CN2

Origin of Product

United States

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